molecular formula C6H7N3O B1290753 N-(pyrimidin-5-yl)acetamide CAS No. 45810-14-8

N-(pyrimidin-5-yl)acetamide

Cat. No. B1290753
CAS RN: 45810-14-8
M. Wt: 137.14 g/mol
InChI Key: CDXRYNIAZAHCLX-UHFFFAOYSA-N
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Description

N-(pyrimidin-5-yl)acetamide is a chemical compound that falls within the broader class of pyrimidine derivatives. These compounds are characterized by a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. The acetamide group attached to the pyrimidine ring suggests that these compounds could have various biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrimidine acetamide derivatives can involve multiple steps, including condensation reactions, chlorination, and further functionalization. For instance, the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides involves the variability of substituents at the 3-position of the pyrimidine ring and has been investigated for their selective binding to Peripheral Benzodiazepine Receptors (PBR) . Another example is the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, which includes steps such as condensation with urea, chlorination with phosphorus oxychloride, and condensation with ethane-1,2-diamine .

Molecular Structure Analysis

The molecular structure of pyrimidine acetamide derivatives can be elucidated using techniques such as X-ray crystallography. The crystal structures of various derivatives have been determined, revealing the inclination angles between the pyrimidine ring and other aromatic systems within the molecules . These structural details are crucial for understanding the molecular interactions and the potential biological activity of these compounds.

Chemical Reactions Analysis

Pyrimidine acetamides can participate in various chemical reactions, including hydrogen bonding, which is often observed in their crystal structures. For example, in some compounds, molecules are linked by pairs of N—H⋯N hydrogen bonds, forming inversion dimers with ring motifs . These intermolecular interactions can significantly influence the physical properties and reactivity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine acetamide derivatives can be predicted and analyzed using computational methods such as density functional theory (DFT). Studies have compared optimized geometric bond lengths and bond angles obtained by DFT with experimental X-ray diffraction values . Additionally, the molecular electrostatic potential (MEP) surface maps can be investigated to understand the electronic properties of these molecules . The intermolecular interactions within the crystal structures can be quantitatively analyzed using Hirshfeld surface analysis .

Biological Activity and Case Studies

Pyrimidine acetamide derivatives have been evaluated for their biological activities, particularly as ligands for PBR, which is associated with various physiological functions. Some compounds have shown high affinity for PBR and the ability to modulate steroid biosynthesis in C6 glioma cells . Moreover, certain derivatives have demonstrated marked inhibition against the proliferation of various human cancer cell lines, displaying promising anticancer activity . These findings underscore the potential therapeutic applications of pyrimidine acetamide derivatives in medicine.

Scientific Research Applications

1. Anti-inflammatory Applications

  • Summary of Application : Pyrimidines, including “N-(pyrimidin-5-yl)acetamide”, have been found to have anti-inflammatory effects. They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
  • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

2. Anti-Cancer Applications

  • Summary of Application : Pyrrolo [3,2-d]pyrimidines, a class of compounds that are sterically and electronically similar to the naturally occurring purine nucleobases, have shown promise in the development of antitumor agents .
  • Methods of Application : The compounds were screened against the NCI-60 Human Tumor Cell Line panel, and the results were analyzed using the COMPARE algorithm to elucidate potential mechanisms of action .
  • Results or Outcomes : COMPARE analysis returned strong correlation to known DNA alkylators and groove binders, corroborating the hypothesis that these pyrrolo [3,2-d]pyrimidines act as DNA or RNA alkylators . N5 substitution reduced the EC50 against CCRF-CEM leukemia cells by up to 7-fold .

properties

IUPAC Name

N-pyrimidin-5-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-5(10)9-6-2-7-4-8-3-6/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXRYNIAZAHCLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CN=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90632177
Record name N-(Pyrimidin-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyrimidin-5-yl)acetamide

CAS RN

45810-14-8
Record name N-(Pyrimidin-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
TM Keck, RB Free, MM Day, SL Brown… - Journal of medicinal …, 2019 - ACS Publications
The dopamine D 4 receptor (D 4 R) plays important roles in cognition, attention, and decision making. Novel D 4 R-selective ligands have promise in medication development for …
Number of citations: 29 pubs.acs.org
HY Hu, XD Yu, F Wang, CR Lin, JZ Zeng, YK Qiu… - Molecules, 2016 - mdpi.com
In this study, a series of novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives were synthesized, and evaluated for their cytotoxicity in human cell lines …
Number of citations: 7 www.mdpi.com
M Maciuszek, A Ortega-Gomez, SL Maas… - European Journal of …, 2021 - Elsevier
… 2-[(4-bromophenyl)carbamoylamino]-2-cyclopentyl-N-pyrimidin-5-yl-acetamide (13) Prepared according to procedure C with intermediate 2-[(4-bromophenyl)carbamoylamino]-2-…
Number of citations: 9 www.sciencedirect.com
Z Yu, JPD van Veldhoven, I ME't Hart, AH Kopf… - European Journal of …, 2015 - Elsevier
We synthesized and evaluated a series of compounds for their allosteric modulation at the K v 11.1 (hERG) channel. Most compounds were negative allosteric modulators of [ 3 H]…
Number of citations: 17 www.sciencedirect.com
K Litwin - 2021 - search.proquest.com
Part I. Synthesis and Evaluation of Biologically Active Small Molecules: The first part of this document summarizes the synthesis and analysis of disparate biologically active compounds. …
Number of citations: 0 search.proquest.com
F Potet, AN Lorinc, S Chaigne, CR Hopkins… - Journal of Biological …, 2012 - ASBMB
The human Ether-à-go-go-related gene (hERG)-encoded K + current, I Kr is essential for cardiac repolarization but is also a source of cardiotoxicity because unintended hERG inhibition …
Number of citations: 28 www.jbc.org
Z Yu, JPD van Veldhoven… - Allosteric …, 2015 - scholarlypublications …
We synthesized and evaluated a series of compounds for their allosteric modulation at the Kv11. 1 (hERG) channel. Most compounds were negative allosteric modulators of [3H] …
Y Liu, JM Eckenrode, Y Zhang, J Zhang… - Journal of medicinal …, 2020 - ACS Publications
Mithramycin A (MTM) inhibits the oncogenic transcription factor EWS-FLI1 in Ewing sarcoma, but poor pharmacokinetics (PK) and toxicity limit its clinical use. To address this limitation, …
Number of citations: 7 pubs.acs.org
J Shao, X Huang, S Wang, B Liu, B Xu - Tetrahedron, 2012 - Elsevier
An efficient sodium bicarbonate promoted aerobic oxidation reaction to prepare N-monosubstituted α-keto amides in the presence of n-tetrabutylammonium hydrogensulfate (TBAHS) …
Number of citations: 41 www.sciencedirect.com
K Bhushan - 1976 - search.proquest.com
Studies of 2- and 8-Substituted Purines Including Related Intermediates Studies of 2- and 8-Substituted Purines Including Related Intermediates Abstract The syntheses and reactions …
Number of citations: 2 search.proquest.com

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